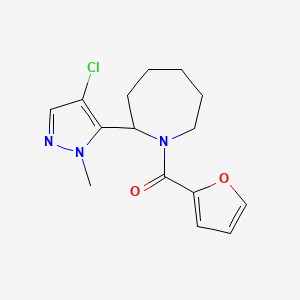
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane, also known as Cmpd 1, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of azepanes, which are cyclic compounds containing a seven-membered ring with a nitrogen atom and six carbon atoms.
作用機序
The mechanism of action of 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound 1 has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Inflammation is mediated by various signaling pathways, and this compound 1 has been shown to inhibit the activity of NF-κB, a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 1 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammation is characterized by the production of pro-inflammatory cytokines, and this compound 1 has been shown to inhibit the production of cytokines such as TNF-α and IL-6. In infectious disease research, this compound 1 has been shown to have antibacterial and antifungal activity.
実験室実験の利点と制限
One advantage of using 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1 in lab experiments is its specificity. This compound 1 has been shown to selectively inhibit the activity of certain enzymes and signaling pathways, making it a useful tool for studying the role of these targets in various diseases. However, one limitation of using this compound 1 in lab experiments is its potential toxicity. Like many synthetic compounds, this compound 1 may have off-target effects or cause toxicity in non-target cells.
将来の方向性
There are several future directions for the study of 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and infectious diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its efficacy and toxicity. Additionally, the development of analogs of this compound 1 may lead to compounds with improved efficacy and specificity.
合成法
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1 can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-furoyl chloride to form the intermediate compound. The final step involves the reaction of the intermediate compound with 1,6-diaminohexane to form this compound 1.
科学的研究の応用
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, this compound 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in many diseases, and this compound 1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, this compound 1 has been shown to have antibacterial and antifungal activity.
特性
IUPAC Name |
[2-(4-chloro-2-methylpyrazol-3-yl)azepan-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-18-14(11(16)10-17-18)12-6-3-2-4-8-19(12)15(20)13-7-5-9-21-13/h5,7,9-10,12H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPGINPLJAFKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2CCCCCN2C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(benzyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433264.png)
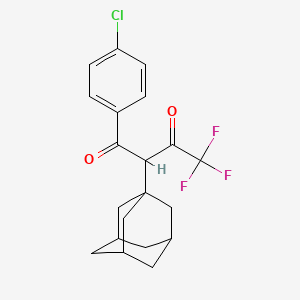

![N,3-dimethyl-N-[(5-methyl-2-furyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5433280.png)
![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5433283.png)
![1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5433294.png)
![4-chloro-1-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5433300.png)
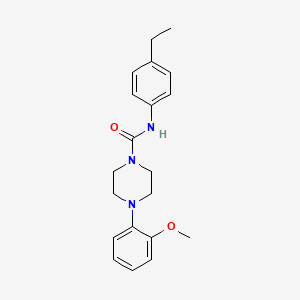
![6-methoxy-4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-2H-chromen-2-one](/img/structure/B5433314.png)
![N-bicyclo[2.2.1]hept-2-yl-4-isopropoxybenzamide](/img/structure/B5433330.png)
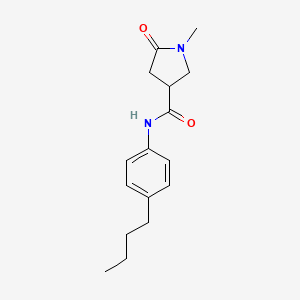
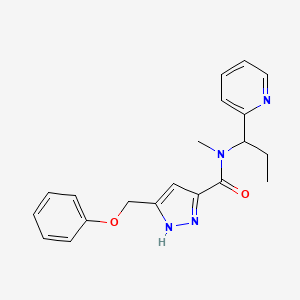
![N-[(1R*,3R*)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5433353.png)
